

A Spectroscopic Comparison of Picolinonitrile Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: *5-(Piperidin-1-yl)picolinonitrile*

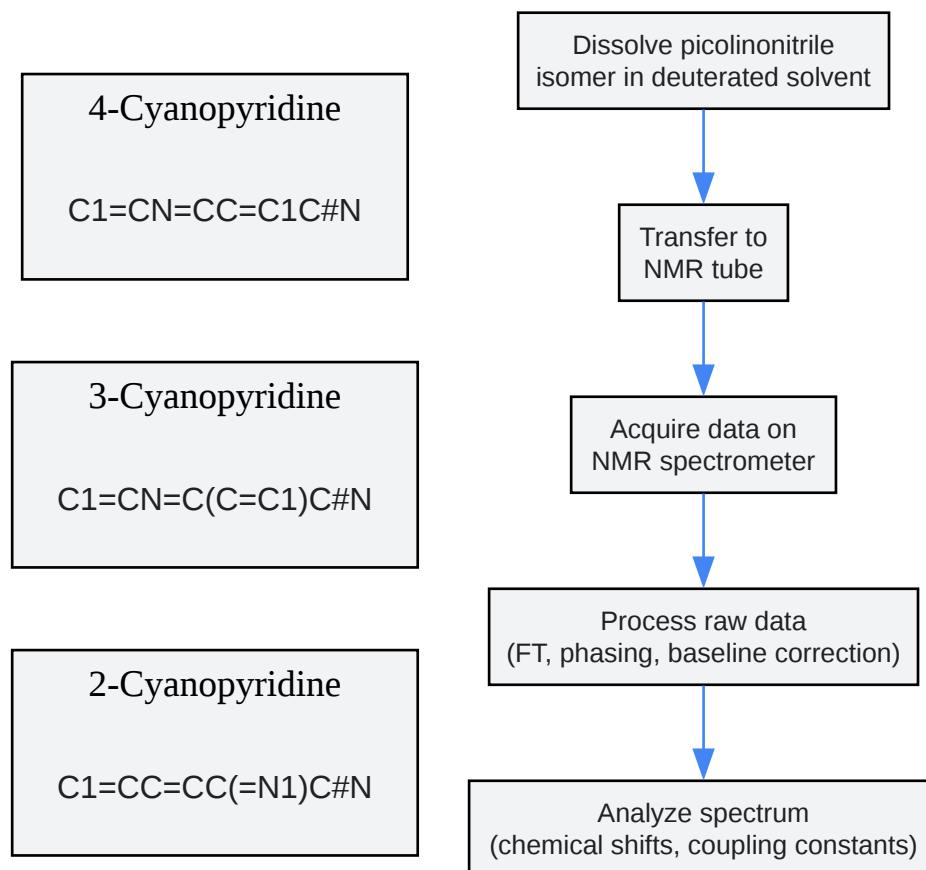
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This guide provides a comprehensive spectroscopic comparison of the three picolinonitrile isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and visual representations of the molecular structures are included to facilitate a thorough understanding of their distinct spectroscopic properties.

Molecular Structures

The positional isomerism of the cyano group on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic behavior of each molecule.



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